(1R,2R)-2-Aminocyclohexanecarboxylic Acid

Catalog No.
S607553
CAS No.
5691-19-0
M.F
C7H13NO2
M. Wt
143.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,2R)-2-Aminocyclohexanecarboxylic Acid

CAS Number

5691-19-0

Product Name

(1R,2R)-2-Aminocyclohexanecarboxylic Acid

IUPAC Name

(1R,2R)-2-aminocyclohexane-1-carboxylic acid

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

InChI

InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1

InChI Key

USQHEVWOPJDAAX-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)C(=O)O)N

Synonyms

2-aminocyclohexanecarboxylic acid, 2-aminocyclohexanecarboxylic acid, (cis)-isomer, 2-aminocyclohexanecarboxylic acid, (cis-(+-))-isomer, 2-aminocyclohexanecarboxylic acid, (trans-(+-))-isomer, 2-NCHCA

Canonical SMILES

C1CCC(C(C1)C(=O)O)N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)N

Organic Synthesis

(1R,2R)-2-Aminocyclohexanecarboxylic Acid serves as a valuable chiral building block for the synthesis of complex molecules due to its readily modifiable functional groups: a carboxylic acid group and an amine group. These functional groups allow for various chemical transformations, enabling the construction of diverse scaffolds relevant to drug discovery and material science [].

One prominent example involves its use in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides. By incorporating (1R,2R)-2-Aminocyclohexanecarboxylic Acid into the peptidomimetic backbone, researchers can create molecules with improved stability and bioavailability compared to natural peptides [].

Medicinal Chemistry

The unique properties of (1R,2R)-2-Aminocyclohexanecarboxylic Acid make it a promising candidate for developing new pharmaceutical agents. Its chiral nature allows researchers to target specific biological processes by interacting with receptors or enzymes in a stereospecific manner [].

(1R,2R)-2-Aminocyclohexanecarboxylic Acid is a chiral compound characterized by a cyclohexane ring with an amino group and a carboxylic acid functional group. Its molecular formula is C₇H₁₃NO₂, and it has a molecular weight of approximately 143.19 g/mol. This compound is notable for its stereochemistry, which plays a crucial role in its chemical behavior and biological activity. The rigid structure of the cyclohexane ring contributes to its unique properties, making it a valuable building block in organic synthesis and medicinal chemistry .

, including:

  • Oxidation: The amino group can be oxidized to form imines or nitriles.
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives .

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of (1R,2R)-2-Aminocyclohexanecarboxylic Acid is significant due to its ability to influence peptide conformation. When incorporated into peptides, it restricts the conformational freedom of the peptide backbone, promoting specific secondary structures such as the 14-helix. This structural rigidity is beneficial in designing foldamers—synthetic peptides that mimic natural proteins—and enhances their potential therapeutic applications . Additionally, this compound has been explored for its role in asymmetric catalysis and as a chiral building block in drug synthesis.

Several methods have been developed for synthesizing (1R,2R)-2-Aminocyclohexanecarboxylic Acid:

  • Catalytic Reaction: A common synthesis route involves the use of titanium tetrachloride and Hunig's base (DIPEA) to produce both Evans syn- and non-Evans anti-adducts with a diastereomeric ratio of 3:1, achieving an 85% combined yield.
  • Stereoselective Synthesis: Another approach employs nitro oxanorbornene adducts from Diels-Alder reactions as templates for synthesizing various hydroxylated derivatives.
  • Diastereoselective Cyclization: This method utilizes (3S)-2-(N-benzylideneamino)-3-(chloromethyl)valeronitrile to achieve total asymmetric synthesis leading to (1R,2R)-coronamic acid, which can be transformed into (1R,2R)-2-Aminocyclohexanecarboxylic Acid through known chemical transformations.

These methods illustrate the compound's accessibility for research and industrial applications.

(1R,2R)-2-Aminocyclohexanecarboxylic Acid finds applications across several fields:

  • Chiral Ligands: It is utilized in asymmetric catalysis as a chiral ligand for metal complexes, enhancing enantioselectivity in various reactions.
  • Foldamer Design: Its conformational rigidity makes it an ideal candidate for designing artificial peptides that mimic natural protein structures.
  • Chiral Resolution: The ability to form diastereomeric salts with chiral molecules aids in separating racemic mixtures, allowing for the isolation of enantiomerically pure compounds.

Research indicates that (1R,2R)-2-Aminocyclohexanecarboxylic Acid interacts effectively with various biological targets due to its structural properties. Its incorporation into peptides influences their secondary structures and stability. Furthermore, studies on its interactions with metal complexes have shown enhanced enantioselectivity in catalysis when used as a ligand . These interactions are crucial for developing new therapeutic agents and understanding biochemical pathways.

Several compounds share similarities with (1R,2R)-2-Aminocyclohexanecarboxylic Acid due to their structural features or biological activities. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
(1S,2S)-2-Aminocyclohexanecarboxylic AcidChiral amino acid derivativeDifferent stereochemistry leading to varied biological activity
1-Aminocyclopropanecarboxylic AcidSmaller cyclic amino acidSmaller ring structure affects reactivity and applications
β-AlanineNon-cyclic β-amino acidSimpler structure with different reactivity profile

The uniqueness of (1R,2R)-2-Aminocyclohexanecarboxylic Acid lies in its specific stereochemistry and conformational rigidity, which impart distinct physical and chemical properties compared to these similar compounds.

XLogP3

-1.5

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(1R,2R)-2-aminocyclohexane-1-carboxylic acid

Dates

Modify: 2023-08-15

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